3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid
CAS No.: 781626-95-7
Cat. No.: VC7147039
Molecular Formula: C10H10F3NO5S
Molecular Weight: 313.25
* For research use only. Not for human or veterinary use.
![3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid - 781626-95-7](/images/structure/VC7147039.png)
Specification
CAS No. | 781626-95-7 |
---|---|
Molecular Formula | C10H10F3NO5S |
Molecular Weight | 313.25 |
IUPAC Name | 3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO5S/c11-10(12,13)19-7-1-3-8(4-2-7)20(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Standard InChI Key | QXNDNTYCVWRFGZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound has the molecular formula C₁₀H₁₀F₃NO₅S and a molecular weight of 313.25 g/mol . Its IUPAC name, 3-({[4-(trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid, reflects the propanoic acid backbone substituted at the β-position by a sulfonamide group linked to a 4-(trifluoromethoxy)phenyl ring. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, while the sulfonamide moiety (-SO₂NH-) contributes to hydrogen-bonding potential .
Table 1: Key Identifiers of 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 781626-95-7 | |
Molecular Formula | C₁₀H₁₀F₃NO₅S | |
Molecular Weight | 313.25 g/mol | |
Synonyms | N-[[4-(Trifluoromethoxy)phenyl]sulfonyl]-β-alanine |
Structural Analogues and Derivatives
Comparative analysis with related compounds reveals distinct functional group effects:
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3-(2-Fluorophenyl)-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid (CID 145950826): Substitution at the phenyl ring with -CF₃ instead of -OCF₃ increases molecular weight to 391.3 g/mol and alters electronic properties .
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(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CID 7335692): A stereospecific tyrosine analog with a chiral center, highlighting the role of stereochemistry in biological activity .
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3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid (CAS 36974-65-9): Chlorine substitution reduces molecular weight to 263.69 g/mol and modifies lipophilicity .
Synthesis and Characterization
Spectroscopic Characterization
Key spectral features inferred from structural analogs include:
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¹H NMR: A triplet for the β-alanine methylene protons (δ 2.5–3.0 ppm) and aromatic singlet for the 4-(trifluoromethoxy)phenyl group (δ 7.5–8.0 ppm) .
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¹⁹F NMR: A characteristic singlet for the -OCF₃ group at δ -55 to -58 ppm .
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IR Spectroscopy: Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable carboxylic acid (-COOH, pKa ~4.8) and sulfonamide (-SO₂NH-, pKa ~10.5) groups, resulting in pH-dependent solubility:
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Aqueous Solubility: Poor in acidic conditions (protonated -COOH), improving in neutral/basic media due to deprotonation .
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Lipophilicity: The trifluoromethoxy group enhances logP compared to non-fluorinated analogs, favoring membrane permeability .
Thermal Properties
No direct thermal data is available, but analogous sulfonamides exhibit decomposition temperatures above 200°C, suggesting moderate thermal stability .
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